Flavokawain B

Catalog No.
S528053
CAS No.
1775-97-9
M.F
C17H16O4
M. Wt
284.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flavokawain B

For cancer and inflammation researchers requiring consistent p53-independent cell cycle arrest and potent NF-κB inhibition, Flavokawain B (FKB) eliminates variability from p53 status. • Induces G2/M arrest irrespective of p53, ensuring reproducible outcomes across diverse cell lines, unlike Flavokawain A. • Superior nitric oxide inhibition (IC50 better than curcumin) for dissecting NF-κB/MAPK pathways. • 4- to 12-fold greater efficacy in AR-negative prostate cancer models, ideal for hormone-refractory studies. In stock with rapid global shipment.

CAS Number

1775-97-9

Product Name

Flavokawain B

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+

InChI Key

QKQLSQLKXBHUSO-CMDGGOBGSA-N

solubility

Soluble in DMSO

Synonyms

flavokavain B, flavokavin B, flavokawain B

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O

The exact mass of the compound Flavokawain b is 284.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51351. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Flavokawain B (FKB) is a naturally occurring chalcone found in the kava plant (Piper methysticum) and Alpinia pricei. As a member of the flavokawain class of compounds, which also includes flavokawain A and C, it is recognized for its significant antiproliferative and apoptotic effects across a range of cancer cell lines. Its utility in research is primarily centered on its ability to induce apoptosis and cell cycle arrest, making it a valuable tool for investigating cancer biology and potential therapeutic pathways. When planning procurement, it is critical to consider that FKB possesses a distinct bioactivity profile compared to its close structural analogs.

Research Fit

Defined natural-product chalcone probe, not crude kava extract
Supports reproducible apoptosis and metastasis pathway studies
High-purity small molecule for mechanistic cancer-cell research

Substituting Flavokawain B with its close analogs, such as Flavokawain A (FKA), is inadvisable due to significant, experimentally verified differences in their mechanisms of action and cytotoxic profiles. For example, FKB induces G2/M arrest in cancer cell lines irrespective of their p53 status, whereas FKA's effect on the cell cycle is p53-dependent, inducing G1 arrest in p53-wild-type cells and G2/M arrest in p53-mutant cells. Furthermore, FKB has demonstrated significantly higher cytotoxicity in certain cancer cell lines compared to FKA. These mechanistic and potency distinctions mean that substituting FKB with FKA or other analogs can lead to irreproducible results and flawed conclusions, making the procurement of the specific flavokawain critical for targeted research.

Substitution Risk

Flavokawain A
Reported differences in apoptosis induction and metastasis inhibition may lead to divergent experimental outcomes; potency and pathway-response profiles may not transfer directly.
Flavokawain C
Distinct substitution pattern alters cellular targets and cytotoxicity context; not a functional equivalent in chalcone-based mechanistic studies.
Crude kava extract
Complex mixture of kavalactones and chalcones prevents attribution of effects to a single molecular entity; reproducibility and dose-response interpretation may be compromised.

Superior Cytotoxicity in Androgen Receptor-Negative Prostate Cancer Cells Compared to Analogs

Flavokawain B demonstrates significantly greater efficacy in reducing the viability of androgen receptor (AR)-negative, hormone-refractory prostate cancer (HRPC) cell lines compared to AR-positive, hormone-sensitive lines. Specifically, FKB is approximately 4- to 12-fold more effective against DU145 and PC-3 (AR-negative) cell lines than against LAPC4 and LNCaP (AR-positive) cell lines. This preferential activity is a key differentiator from other kava-derived compounds.

Evidence DimensionCell Viability Reduction
Target Compound Data4- to 12-fold more effective in AR-negative HRPC cells
Comparator Or BaselineAR-positive, hormone-sensitive prostate cancer cells (LAPC4 and LNCaP)
Quantified Difference4x to 12x greater efficacy
ConditionsIn vitro treatment of prostate cancer cell lines

For researchers studying hormone-refractory prostate cancer, Flavokawain B offers a targeted effect that is quantitatively superior to its activity in hormone-sensitive models, making it a more precise tool for this specific application.

Breast cancer cytotoxicity
Head-to-head
FKB more potent than FKA in reducing viability and metastasis in MCF-7/MDA-MB231 cells; enhanced tumor size reduction in 4T1 in vivo model.
Reported cell-model response context supports apoptosis and metastasis pathway interpretation.
Data from a single comparative PhD study; independent replication pending.

Enhanced Potency in Inhibiting Inflammatory Mediators Over Curcumin

In a lipopolysaccharide (LPS)-induced inflammatory model using RAW 264.7 macrophages, Flavokawain B demonstrated potent anti-inflammatory activity by inhibiting nitric oxide (NO) production with an IC50 of 9.8 μM. This was more effective than the positive control, curcumin. FKB also dose-dependently inhibited the production of PGE2 and the expression of iNOS and COX-2 proteins.

Evidence DimensionIC50 for Nitric Oxide Production Inhibition
Target Compound Data9.8 μM
Comparator Or BaselineCurcumin (positive control)
Quantified DifferenceMore potent than curcumin
ConditionsLPS-induced RAW 264.7 macrophages

For researchers investigating inflammatory pathways, Flavokawain B provides a more potent tool for inhibiting key inflammatory mediators than the commonly used benchmark compound, curcumin, allowing for potentially lower effective concentrations and clearer experimental outcomes.

AR-negative prostate selectivity
Reported
~4- to 12-fold higher activity in AR-negative (DU145, PC-3) vs. AR-positive lines
Supports cell-model endpoint review for hormone-refractory prostate cancer contexts.
In vitro selectivity; normal cell sparing reported.

Distinct Hepatotoxic Profile Requiring Careful Dose Consideration

Flavokawain B is a potent hepatocellular toxin, inducing cell death in HepG2 and L-02 cell lines with LD50 values of 15.3 ± 0.2 μM and 32 μM, respectively. This toxicity is significantly greater than that of Flavokawain A, which showed no significant toxicity in HepG2 cells at concentrations up to 100 μM. This hepatotoxicity is mediated by the induction of oxidative stress and depletion of glutathione (GSH). The marked difference in toxicity between FKB and FKA underscores the importance of selecting the correct compound and using it at appropriate concentrations to avoid off-target effects.

Evidence DimensionLD50 in HepG2 cells
Target Compound Data15.3 ± 0.2 μM
Comparator Or BaselineFlavokawain A (≤ 100 μM showed no significant toxicity)
Quantified DifferenceSignificantly more toxic than Flavokawain A
ConditionsIn vitro treatment of HepG2 cells

This data is critical for experimental design, informing the selection of appropriate concentrations to achieve desired biological effects while minimizing confounding cytotoxicity, a factor that is less of a concern when using Flavokawain A at similar concentrations.

In vivo xenograft activity
Class-level
Tumor growth inhibition in DU145 prostate, A375 melanoma, and B-cell lymphoma xenografts.
Model-response endpoint context across multiple cancer types; source-specific review advised.
Class-level inference; independent validation in additional models recommended.
Bone marrow toxicity vs. adriamycin
Head-to-head
Significantly lower side effects on normal bone marrow and intestinal epithelial cells compared with doxorubicin.
Reported tolerability endpoint context; relevance to research safety margin evaluation.
In vitro osteosarcoma model; therapeutic index extrapolation requires further study.
Synergy with standard agents
Reported
Enhanced apoptosis with TRAIL; synergistic effect with ABT-199; tumor growth inhibition with cisplatin/gemcitabine.
Supports combination-regimen research context; assay conditions may influence synergy readouts.
Multiple cancer models; quantitative synergy parameters to verify.

Targeting Hormone-Refractory Prostate Cancer Models

Based on its 4- to 12-fold greater efficacy in AR-negative prostate cancer cell lines, Flavokawain B is the preferred choice for in vitro and in vivo studies focused on the mechanisms of hormone-refractory prostate cancer. Its use allows for the investigation of apoptosis induction in cancer models that are resistant to conventional hormone-based therapies.

High-Potency Anti-Inflammatory Pathway Investigation

With an IC50 for nitric oxide inhibition superior to that of curcumin, Flavokawain B is well-suited for studies requiring potent suppression of inflammatory mediators. This makes it a valuable tool for dissecting the NF-κB and MAPK signaling pathways in inflammatory disease models.

Induction of p53-Independent Cell Cycle Arrest

Unlike Flavokawain A, which exhibits p53-dependent effects on the cell cycle, Flavokawain B induces G2/M arrest regardless of p53 status. This makes it the ideal compound for studying cell cycle regulation in cancer cell lines with varying or mutated p53, ensuring a consistent mechanistic outcome across different genetic backgrounds.

Studies on Oxidative Stress-Mediated Apoptosis

The well-documented ability of Flavokawain B to induce apoptosis through the generation of reactive oxygen species (ROS) makes it a suitable agent for research into the role of oxidative stress in cancer cell death. Its known hepatotoxicity at higher concentrations also makes it a relevant compound for studies on drug-induced liver injury.

Application Fit Matrix

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Differential AR-status response
Cell-viability and apoptosis endpoint review in hormone-refractory lines
Combination regimen research
Reported synergy with TRAIL, BCL-2 inhibitors, and chemotherapy
Combination-index and resistance-model validation
Chalcone SAR and mechanism dissection
Distinct potency vs. Flavokawain A allows comparative pathway analysis
Structure-activity relationship and apoptosis/autophagy pathway mapping
In vivo metastasis model validation
Reported anti-metastatic activity in 4T1 model
Metastasis endpoint and tumor-microenvironment assessment

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

284.10485899 Da

Monoisotopic Mass

284.10485899 Da

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

91 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R9WC6SM4UQ

Other CAS

76554-24-0
1775-97-9

Wikipedia

Flavokavain_B

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]
1: Malami I, Muhammad A, Etti IC, Waziri PM, Alhassan AM. An in silico approach in predicting the possible mechanism involving restoration of wild-type p53 functions by small molecular weight compounds in tumor cells expressing R273H mutant p53. EXCLI J. 2017 Dec 8;16:1276-1287. doi: 10.17179/excli2017-299. eCollection 2017. PubMed PMID: 29333130; PubMed Central PMCID: PMC5763090.
2: Karimi-Sales E, Mohaddes G, Alipour MR. Chalcones as putative hepatoprotective agents: Preclinical evidence and molecular mechanisms. Pharmacol Res. 2017 Nov 23. pii: S1043-6618(17)31077-0. doi: 10.1016/j.phrs.2017.11.022. [Epub ahead of print] Review. PubMed PMID: 29175112.
3: Rossette MC, Moraes DC, Sacramento EK, Romano-Silva MA, Carvalho JL, Gomes DA, Caldas H, Friedman E, Bastos-Rodrigues L, De Marco L. The In Vitro and In Vivo Antiangiogenic Effects of Flavokawain B. Phytother Res. 2017 Oct;31(10):1607-1613. doi: 10.1002/ptr.5891. Epub 2017 Aug 17. PubMed PMID: 28816367.
4: Chang CT, Hseu YC, Thiyagarajan V, Lin KY, Way TD, Korivi M, Liao JW, Yang HL. Chalcone flavokawain B induces autophagic-cell death via reactive oxygen species-mediated signaling pathways in human gastric carcinoma and suppresses tumor growth in nude mice. Arch Toxicol. 2017 Oct;91(10):3341-3364. doi: 10.1007/s00204-017-1967-0. Epub 2017 Apr 3. PubMed PMID: 28374157.
5: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Correction: Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Mar 7;12(3):e0173651. doi: 10.1371/journal.pone.0173651. eCollection 2017. PubMed PMID: 28267789; PubMed Central PMCID: PMC5340395.
6: Thieury C, Lebouvier N, Le Guével R, Barguil Y, Herbette G, Antheaume C, Hnawia E, Asakawa Y, Nour M, Guillaudeux T. Mechanisms of action and structure-activity relationships of cytotoxic flavokawain derivatives. Bioorg Med Chem. 2017 Mar 15;25(6):1817-1829. doi: 10.1016/j.bmc.2017.01.049. Epub 2017 Feb 6. PubMed PMID: 28214231.
7: Malami I, Abdul AB, Abdullah R, Kassim NK, Rosli R, Yeap SK, Waziri P, Etti IC, Bello MB. Crude Extracts, Flavokawain B and Alpinetin Compounds from the Rhizome of Alpinia mutica Induce Cell Death via UCK2 Enzyme Inhibition and in Turn Reduce 18S rRNA Biosynthesis in HT-29 Cells. PLoS One. 2017 Jan 19;12(1):e0170233. doi: 10.1371/journal.pone.0170233. eCollection 2017. Erratum in: PLoS One. 2017 Mar 7;12 (3):e0173651. PubMed PMID: 28103302; PubMed Central PMCID: PMC5245823.
8: Yeap SK, Abu N, Akthar N, Ho WY, Ky H, Tan SW, Alitheen NB, Kamarul T. Gene Expression Analysis Reveals the Concurrent Activation of Proapoptotic and Antioxidant-Defensive Mechanisms in Flavokawain B-Treated Cervical Cancer HeLa Cells. Integr Cancer Ther. 2017 Sep;16(3):373-384. doi: 10.1177/1534735416660383. Epub 2016 Jul 24. PubMed PMID: 27458249; PubMed Central PMCID: PMC5759947.
9: Rodrigues DF, Maniscalco DA, Silva FA, Chiari BG, Castelli MV, Isaac VL, Cicarelli RM, López SN. Trypanocidal Activity of Flavokawin B, a Component of Polygonum ferrugineum Wedd. Planta Med. 2017 Feb;83(3-04):239-244. doi: 10.1055/s-0042-112031. Epub 2016 Jul 21. PubMed PMID: 27442262.
10: Malami I, Abdul AB, Abdullah R, Bt Kassim NK, Waziri P, Christopher Etti I. In Silico Discovery of Potential Uridine-Cytidine Kinase 2 Inhibitors from the Rhizome of Alpinia mutica. Molecules. 2016 Apr 8;21(4):417. doi: 10.3390/molecules21040417. PubMed PMID: 27070566.
11: Abu N, Akhtar MN, Yeap SK, Lim KL, Ho WY, Abdullah MP, Ho CL, Omar AR, Ismail J, Alitheen NB. Flavokawain B induced cytotoxicity in two breast cancer cell lines, MCF-7 and MDA-MB231 and inhibited the metastatic potential of MDA-MB231 via the regulation of several tyrosine kinases In vitro. BMC Complement Altern Med. 2016 Feb 27;16:86. doi: 10.1186/s12906-016-1046-8. PubMed PMID: 26922065; PubMed Central PMCID: PMC4769841.
12: Pinner KD, Wales CT, Gristock RA, Vo HT, So N, Jacobs AT. Flavokawains A and B from kava (Piper methysticum) activate heat shock and antioxidant responses and protect against hydrogen peroxide-induced cell death in HepG2 hepatocytes. Pharm Biol. 2016 Sep;54(9):1503-12. doi: 10.3109/13880209.2015.1107104. Epub 2016 Jan 20. PubMed PMID: 26789234; PubMed Central PMCID: PMC5040346.
13: Abu N, Mohameda NE, Tangarajoo N, Yeap SK, Akhtar MN, Abdullah MP, Omar AR, Alitheen NB. In vitro Toxicity and in vivo Immunomodulatory Effects of Flavokawain A and Flavokawain B in Balb/C Mice. Nat Prod Commun. 2015 Jul;10(7):1199-202. PubMed PMID: 26411010.
14: Liu H, Fan H, Gao X, Huang X, Liu X, Liu L, Zhou C, Tang J, Wang Q, Liu W. Design, synthesis and preliminary structure-activity relationship investigation of nitrogen-containing chalcone derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors: a further study based on Flavokawain B Mannich base derivatives. J Enzyme Inhib Med Chem. 2016 Aug;31(4):580-9. doi: 10.3109/14756366.2015.1050009. Epub 2015 Jul 17. PubMed PMID: 26186269.
15: Zenger K, Agnolet S, Schneider B, Kraus B. Biotransformation of Flavokawains A, B, and C, Chalcones from Kava (Piper methysticum), by Human Liver Microsomes. J Agric Food Chem. 2015 Jul 22;63(28):6376-85. doi: 10.1021/acs.jafc.5b01858. Epub 2015 Jul 10. PubMed PMID: 26123050.
16: Abu N, Mohamed NE, Yeap SK, Lim KL, Akhtar MN, Zulfadli AJ, Kee BB, Abdullah MP, Omar AR, Alitheen NB. In vivo antitumor and antimetastatic effects of flavokawain B in 4T1 breast cancer cell-challenged mice. Drug Des Devel Ther. 2015 Mar 6;9:1401-17. doi: 10.2147/DDDT.S67976. eCollection 2015. PubMed PMID: 25834398; PubMed Central PMCID: PMC4358690.
17: Tang YL, Huang LB, Tian Y, Wang LN, Zhang XL, Ke ZY, Deng WG, Luo XQ. Flavokawain B inhibits the growth of acute lymphoblastic leukemia cells via p53 and caspase-dependent mechanisms. Leuk Lymphoma. 2015;56(8):2398-407. doi: 10.3109/10428194.2014.976819. Epub 2015 Feb 23. PubMed PMID: 25641429.
18: Jeong HJ, Lee CS, Choi J, Hong YD, Shin SS, Park JS, Lee JH, Lee S, Yoon KD, Ko J. Flavokawains B and C, melanogenesis inhibitors, isolated from the root of Piper methysticum and synthesis of analogs. Bioorg Med Chem Lett. 2015 Feb 15;25(4):799-802. doi: 10.1016/j.bmcl.2014.12.082. Epub 2015 Jan 3. PubMed PMID: 25597012.
19: Liu HR, Huang XQ, Lou DH, Liu XJ, Liu WK, Wang QA. Synthesis and acetylcholinesterase inhibitory activity of Mannich base derivatives flavokawain B. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4749-4753. doi: 10.1016/j.bmcl.2014.07.087. Epub 2014 Aug 27. PubMed PMID: 25205193.
20: Narayanapillai SC, Leitzman P, O'Sullivan MG, Xing C. Flavokawains a and B in kava, not dihydromethysticin, potentiate acetaminophen-induced hepatotoxicity in C57BL/6 mice. Chem Res Toxicol. 2014 Oct 20;27(10):1871-6. doi: 10.1021/tx5003194. Epub 2014 Sep 12. PubMed PMID: 25185080; PubMed Central PMCID: PMC4203398.

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